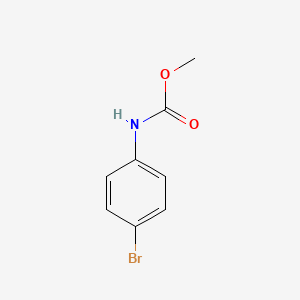

methyl N-(4-bromophenyl)carbamate

Description

Significance of Aryl Carbamates in Contemporary Organic Chemistry and Materials Science

Aryl carbamates, a class of organic compounds characterized by the >N−C(=O)−O− functional group attached to an aromatic ring, hold a position of considerable importance in modern chemical sciences. wikipedia.org Their utility spans a wide range of applications, from fundamental building blocks in organic synthesis to key components in advanced materials. In the realm of medicinal chemistry and drug design, the carbamate (B1207046) moiety is a crucial feature in numerous pharmaceuticals. acs.org This is due to its ability to act as a stable and effective prodrug, enhancing the systemic and first-pass hydrolytic stability of therapeutic agents. acs.org The conformational restriction imposed by the carbamate group, along with its capacity for hydrogen bonding, allows for the fine-tuning of a molecule's interaction with biological targets like enzymes and receptors. acs.org

In synthetic organic chemistry, carbamates are widely employed as protecting groups for amines and amino acids, a testament to their stability and reliability in multi-step syntheses. acs.org Beyond protection, aryl carbamates are valuable intermediates. They can be synthesized through various methods, including the reaction of amines with carbon dioxide, offering a greener alternative to toxic reagents like phosgene (B1210022). acs.orgresearchgate.net They also participate in important transformations such as the Snieckus-Fries rearrangement, where they can be converted into ortho-acylated phenols. nih.gov In materials science, the carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications as foams, elastomers, and solids. wikipedia.org The synthesis of these materials often involves the reaction of an isocyanate with an alcohol, forming the characteristic carbamate bond that links the polymer chains. wikipedia.org

Overview of Scholarly Research Trajectories and Knowledge Gaps Pertaining to Methyl N-(4-bromophenyl)carbamate

The scholarly investigation into this compound has been notably specific, with a primary focus on its structural characterization. A significant portion of the available research centers on its synthesis and subsequent analysis through X-ray crystallography. researchgate.netresearchgate.net In one prominent study, the compound was synthesized unexpectedly during a reaction intended to produce 1-cyanoacetylo-4-(4-bromophenyl)semicarbazide from cyanoacetic acid hydrazide and 4-bromophenyl isocyanate in methanol. researchgate.net It is believed that the isocyanate reacted with the methanol solvent instead of the intended hydrazide, leading to the formation of this compound. researchgate.net This serendipitous synthesis highlights a potential knowledge gap in understanding the competitive reactivity of isocyanates in the presence of multiple nucleophiles under specific reaction conditions.

The primary research trajectory has thus been the elucidation of its solid-state structure. Detailed crystallographic studies have provided precise data on its bond lengths, angles, and intermolecular interactions. researchgate.netresearchgate.net The molecule is described as nearly planar, with the benzene (B151609) ring and carbamate group being slightly twisted relative to each other. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, forming chains and dimers. researchgate.net

Despite the detailed structural data, significant knowledge gaps remain concerning the broader utility and reactivity of this compound. There is a lack of extensive research into its potential applications in areas where other aryl carbamates have proven valuable, such as in the synthesis of novel pharmaceuticals, agrochemicals, or as a monomer for specialty polymers. Its reactivity in further chemical transformations, beyond the conditions of its formation, is not widely explored in the available literature. Future research could therefore be directed towards exploring its biological activity, its utility as a precursor in cross-coupling reactions, or its potential as a functional building block in materials science, thereby bridging the gap between its well-characterized structure and its potential applications.

Research Data for this compound

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. researchgate.netresearchgate.net

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈BrNO₂ | researchgate.netuni.lu |

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pbca (no. 61) | researchgate.netresearchgate.net |

| a (Å) | 10.1313(3) | researchgate.netresearchgate.net |

| b (Å) | 8.5416(4) | researchgate.netresearchgate.net |

| c (Å) | 20.4597(7) | researchgate.netresearchgate.net |

| Volume (ų) | 1770.53(12) | researchgate.netresearchgate.net |

| Z | 8 | researchgate.netresearchgate.net |

| Temperature (K) | 296 | researchgate.netresearchgate.net |

Intermolecular Interactions

The crystal packing is influenced by hydrogen bonding. researchgate.net

| Bond | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | **Donor-H-Acceptor (°) ** | Symmetry | Reference |

| N1—H1···O2 | 0.73(5) | 2.39(5) | 3.103(3) | 165(4) | i = 1/2+x, 1/2-y, -z | researchgate.net |

| C4—H42···O2 | 0.96 | 2.59 | 3.471(4) | 153 | ii = 1-x, 1-y, -z | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRFFVNPNGTCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25203-36-5 | |

| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl N 4 Bromophenyl Carbamate

Direct Synthetic Routes

Direct synthesis of methyl N-(4-bromophenyl)carbamate involves the straightforward reaction of precursors that readily form the carbamate (B1207046) linkage.

Reaction of 4-Bromophenyl Isocyanate with Methanol

The most direct and common method for synthesizing this compound is the reaction of 4-bromophenyl isocyanate with methanol. researchgate.net This reaction is a classic example of nucleophilic addition to an isocyanate, where the oxygen of the alcohol acts as the nucleophile.

Interestingly, the formation of this compound can also occur as an unintended byproduct. In a study aimed at synthesizing novel semicarbazide derivatives, researchers reacted cyanoacetic acid hydrazide with 4-bromophenyl isocyanate in methanol. researchgate.net The expected product was 1-cyanoacetyl-4-(4-bromophenyl)semicarbazide. However, the actual product isolated was this compound. researchgate.net It is believed that the methanol, serving as the reaction medium, preferentially reacted with the highly reactive 4-bromophenyl isocyanate, leading to the formation of the carbamate instead of the intended semicarbazide. researchgate.net

Carbamate Formation via Amine and Hydrazine (B178648) Formate Methodologies

A versatile, one-pot method for synthesizing carbamates involves a three-component coupling reaction. This process utilizes primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). organic-chemistry.org This approach offers mild reaction conditions and short reaction times. organic-chemistry.org While not explicitly documented for this compound, this methodology is applicable to a wide range of aromatic amines. organic-chemistry.org

Another relevant synthetic route involves the preparation of 4-bromophenylhydrazine from 4-bromoaniline (B143363) through diazotization followed by reduction. google.com This hydrazine derivative is a precursor for various heterocyclic compounds. google.com

Indirect and Analogous Synthetic Strategies

Indirect methods and the synthesis of analogous carbamates provide a broader understanding of the chemical principles governing the formation of this compound.

Application of Hofmann Rearrangement for Methyl Carbamate Synthesis

The Hofmann rearrangement is a well-established method for converting primary carboxamides into amines or carbamates with one less carbon atom. nih.govwikipedia.org This reaction proceeds through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. wikipedia.org

A modified Hofmann rearrangement offers an efficient, one-pot procedure for synthesizing methyl carbamates from a variety of aromatic and aliphatic amides. organic-chemistry.orgresearchgate.net This method employs reagents like N-bromoacetamide and lithium methoxide or a combination of sodium hypochlorite (B82951) (NaOCl) and potassium fluoride on alumina (KF/Al2O3) in methanol. organic-chemistry.orgresearchgate.net The base facilitates the formation of an N-bromoamide, which then rearranges to an isocyanate. In the presence of methanol, this intermediate is readily converted to the corresponding methyl carbamate. nih.gov While this has been demonstrated for various substituted benzamides, its specific application to produce this compound from 4-bromobenzamide is a direct extension of this established methodology. researchgate.netnih.gov

| Reagent System | Amide Type | Product | Yield | Reference |

| N-bromoacetamide, LiOMe | Aromatic & Aliphatic | Methyl carbamate | High | organic-chemistry.org |

| NaOCl, KF/Al2O3, MeOH | Aromatic & Aliphatic | Methyl carbamate | Excellent | researchgate.net |

| PhI(OAc)2, KOH, MeOH | Substituted Benzamides | Methyl carbamate | Excellent | nih.gov |

Multi-step Syntheses for Benzene-Based Carbamates

Multi-step synthetic sequences are often employed to create more complex benzene-based carbamates, which can provide insights applicable to the synthesis of simpler structures like this compound. researchgate.netresearchgate.net These syntheses often involve the initial formation of a core benzene (B151609) structure followed by functional group interconversions to introduce the carbamate moiety. youtube.comnih.gov

For instance, a general process for preparing aromatic carbamates can start from an alkylated aromatic compound. google.com This multi-step process can involve ammoxidation to a nitrile, hydrolysis to an amide, and subsequent conversion to the carbamate. google.com Another approach involves the in-situ formation of N-substituted carbamoyl chlorides, which then react with phenols to yield O-aryl carbamates. organic-chemistry.org These methods highlight the versatility of synthetic strategies that can be adapted for the preparation of specific carbamate derivatives. organic-chemistry.orggoogle.com

| Starting Material | Key Intermediates | Final Product Type | Reference |

| Alkylated Aromatic Compound | Nitrile, Amide | Aromatic Carbamate | google.com |

| Amine, Phenol | N-substituted carbamoyl chloride | O-Aryl Carbamate | organic-chemistry.org |

Precursor Synthesis via Friedel-Crafts Acylation

A viable route to an appropriate precursor for 4-bromoaniline involves the Friedel-Crafts acylation of bromobenzene. In this electrophilic aromatic substitution reaction, bromobenzene is treated with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tcd.ie The reaction generates an acylium ion (CH₃CO⁺) which then attacks the bromobenzene ring. tcd.ie Due to the directing effect of the bromine atom, the primary product of this reaction is 4-bromoacetophenone, with smaller amounts of the ortho-isomer also being formed. tcd.ie The resulting 4-bromoacetophenone can then be converted to 4-bromoaniline through subsequent reactions, such as a reductive amination or a Beckmann rearrangement followed by hydrolysis, although these subsequent steps are not detailed in the provided sources.

| Reaction | Reactants | Catalyst | Primary Product | Reference |

| Friedel-Crafts Acylation | Bromobenzene, Acetic Anhydride | AlCl₃ | 4-Bromoacetophenone | tcd.ie |

Bromination and Subsequent Ammonolysis Steps

The most direct synthesis of the 4-bromoaniline precursor involves the electrophilic bromination of aniline (B41778). ketonepharma.com However, the high reactivity of the amino (-NH₂) group makes it prone to over-bromination and oxidation. To achieve selective bromination at the para position, the amino group is typically first protected by acetylation with acetic anhydride to form acetanilide. doubtnut.com This protection moderates the activating effect of the amino group and sterically hinders the ortho positions, directing the incoming bromine atom to the para position. doubtnut.com The resulting p-bromoacetanilide is then subjected to hydrolysis, typically under acidic youtube.com or basic conditions, to remove the acetyl group and yield 4-bromoaniline. doubtnut.com

An alternative pathway to 4-bromoaniline is through the reduction of 4-nitrobromobenzene. ketonepharma.com This method uses reducing agents, such as iron powder in acidic conditions or hydrazine hydrate (B1144303) with an iron oxide catalyst, to convert the nitro group (-NO₂) into an amino group (-NH₂). ketonepharma.comchemicalbook.com

| Starting Material | Key Steps | Final Product | Reference |

| Aniline | 1. Protection (Acetylation) 2. Bromination 3. Deprotection (Hydrolysis) | 4-Bromoaniline | doubtnut.com |

| 4-Nitrobromobenzene | Reduction (e.g., Fe/acid or Hydrazine/Fe₂O₃) | 4-Bromoaniline | ketonepharma.comchemicalbook.com |

Final Carbamate Formation through Reaction with Chloroformates

Once 4-bromoaniline is obtained, the final step is the formation of the carbamate functional group. A standard and direct method for this transformation is the reaction of 4-bromoaniline with a suitable chloroformate, such as methyl chloroformate. This reaction, a nucleophilic acyl substitution, involves the amine nitrogen of 4-bromoaniline attacking the electrophilic carbonyl carbon of the chloroformate, with subsequent loss of a chloride ion to form the stable this compound.

In a related synthesis, this compound was formed unexpectedly when researchers attempted to react 4-bromophenyl isocyanate with cyanoacetic acid hydrazide in a methanol solvent. researchgate.net It is proposed that the isocyanate intermediate reacted with the methanol solvent, which served as the reaction medium, to yield the title carbamate. researchgate.net Modern methods also allow for the in situ generation of chloroformates from an alcohol using chloroform and oxygen under UV irradiation, which can then be directly reacted in a one-pot synthesis with an amine to produce the corresponding carbamate. organic-chemistry.org

Palladium-Catalyzed Amination in Related Chemical Systems

Palladium catalysis offers sophisticated and efficient methods for the synthesis of N-aryl carbamates. organic-chemistry.org One prominent strategy involves the palladium-catalyzed cross-coupling of aryl halides (including chlorides and triflates) with sodium cyanate. nih.govmit.edu This process generates an aryl isocyanate intermediate in situ, which is then trapped by an alcohol to form the desired carbamate. organic-chemistry.orgnih.gov This approach is versatile, providing access to major carbamate protecting groups and tolerating a wide range of primary, secondary, and sterically hindered alcohols. organic-chemistry.org The use of aryl triflates as starting materials expands the substrate scope and improves yields, particularly for sterically hindered substrates. organic-chemistry.orgmit.edu

Another palladium-catalyzed approach is the direct amidation of aryl bromides using tert-butyl carbamate. acs.org This reaction can be performed at room temperature using a specific combination of a palladium source (e.g., Pd₂(dba)₃·CHCl₃) and a monodentate ligand, with sodium tert-butoxide being crucial for the reaction's success. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium/Ligand | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | N-Aryl Carbamate | In situ isocyanate formation; broad alcohol scope. | organic-chemistry.orgnih.gov |

| Pd₂(dba)₃·CHCl₃/X-Phos | Aryl Bromide, tert-Butyl Carbamate | N-Boc-protected Aniline | Room temperature reaction; uses sodium tert-butoxide. | acs.org |

Copper-Catalyzed Cross-Coupling Approaches to Carbamate Synthesis

Copper-catalyzed reactions have emerged as an environmentally friendly and effective alternative for carbamate synthesis. nih.govacs.org A novel approach describes the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals that are generated from carbazates. nih.govacs.orgacs.org This method proceeds under mild conditions and is compatible with a broad range of amines, including both primary and secondary aromatic and aliphatic substrates. acs.org The reaction is effective for anilines bearing both electron-donating and electron-withdrawing groups, affording the desired carbamates in moderate to good yields. acs.org The generation of alkoxycarbonyl radicals is a key mechanistic feature of this transformation. acs.org

| Catalyst | Coupling Partners | Product | Key Features | Reference |

| Copper | Amines, Carbazates | Carbamates | Mild, environmentally friendly conditions; radical mechanism. | nih.govacs.org |

Exploration of Iron-Catalyzed C-N Bond Formation in Carbamate Synthesis

Iron, being an abundant and non-toxic metal, is an attractive catalyst for C-N bond formation. nih.gov Research in this area has explored iron-catalyzed cross-coupling reactions of aryl halides with a variety of nitrogen-based nucleophiles. nih.gov Mechanistic studies using well-defined iron complexes with redox-active ligands show that the iron center and the coordinated ligand can work cooperatively in the catalytic cycle. nih.gov While direct iron-catalyzed synthesis of this compound is not explicitly detailed, related transformations highlight its potential. For example, iron photocatalysis has been used for decarboxylative C-N bond formation, where alkyl radicals generated from carboxylic acids react with azodicarboxylates. chemrxiv.org Furthermore, iron has been shown to catalyze the cleavage of C-C bonds to form new C-N bonds, demonstrating the versatility of iron catalysts in mediating complex transformations. researchgate.net

Rhodium-Catalyzed Carbamate Transfer Reactions in Derivative Synthesis

Rhodium catalysts are particularly effective in mediating the transfer of carbamate groups for the synthesis of specialized derivatives, such as N-protected sulfoximines. organic-chemistry.orgnih.gov In these reactions, a rhodium catalyst facilitates the transfer of a carbamate moiety from a source like BocNH₂ or CbzNH₂ to a sulfoxide. organic-chemistry.orgacs.org This process is highly efficient and stereospecific, yielding N-protected sulfoximines under mild conditions. organic-chemistry.orgacs.org The reaction conditions are generally not sensitive to air or water. acs.org Recent advancements have focused on improving the reaction conditions, for instance by using Rh₂(esp)₂, to broaden the scope to include previously low-yielding carbamates containing π-functionality, such as propargyl carbamates. nih.gov These sulfoximine carbamate products are valuable in medicinal chemistry and can be readily deprotected. organic-chemistry.orgnih.gov

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Rh₂(OAc)₄ or Rh₂(esp)₂ | Sulfoxide, Carbamate (e.g., BocNH₂) | N-Protected Sulfoximine | Mild, stereospecific transfer; synthesizes valuable derivatives. | organic-chemistry.orgacs.orgnih.gov |

Detailed Mechanistic Elucidation of this compound Formation

The formation of this compound typically proceeds through the reaction of 4-bromophenyl isocyanate with methanol. This reaction is a classic example of nucleophilic addition to an isocyanate, a class of compounds known for their reactivity towards nucleophiles like alcohols, amines, and water. wikipedia.org The mechanism of this reaction, while seemingly straightforward, involves several key steps and is influenced by various factors, including the electronic nature of the substituents on the phenyl ring and the presence of catalysts.

The generally accepted mechanism for the uncatalyzed reaction between an isocyanate and an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. This attack leads to the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the final carbamate product.

A study on the alcoholysis of isocyanates has suggested that the reaction may involve a multimolecular mechanism, where two or three alcohol molecules can participate in the transition state, acting as a proton shuttle and thus facilitating the proton transfer. kuleuven.be

The reaction rate is significantly influenced by the electronic properties of the substituent on the phenyl ring of the isocyanate. Electron-withdrawing groups, such as the bromine atom in 4-bromophenyl isocyanate, increase the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic attack by the alcohol. researchgate.net This is in contrast to electron-donating groups, which would decrease the reaction rate.

Table 1: Qualitative Effect of Substituents on the Rate of Reaction of Phenyl Isocyanates with Alcohols

| Substituent on Phenyl Ring | Electronic Effect | Effect on Reaction Rate |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Increase |

| -Br (Bromo) | Electron-Withdrawing | Increase |

| -H (Hydrogen) | Neutral | Reference Rate |

| -CH₃ (Methyl) | Electron-Donating | Decrease |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Significant Decrease |

In a documented instance, this compound was unexpectedly synthesized during an attempt to prepare 1-cyanoacetyl-4-(4-bromophenyl)semicarbazide. researchgate.net The reaction involved cyanoacetic acid hydrazide, 4-bromophenyl isocyanate, and methanol as the reaction medium. Instead of the expected semicarbazide, the isocyanate reacted with the methanol solvent to form this compound. researchgate.net This highlights the high reactivity of the isocyanate group towards alcohols.

The structure of the resulting this compound has been confirmed by X-ray crystallography. researchgate.net The molecule is nearly planar, with the benzene ring and the carbamate group being slightly twisted relative to each other. researchgate.net Spectroscopic data, such as 1H NMR and 13C NMR, are crucial for the characterization of the compound. Although the specific spectra for this compound are not widely published, data for the closely related tert-butyl (4-bromophenyl)carbamate can provide an expected pattern of signals. rsc.org

Table 2: Expected 1H and 13C NMR Chemical Shifts for this compound (by analogy to tert-butyl (4-bromophenyl)carbamate)

| Nucleus | Atom Position | Expected Chemical Shift (ppm) |

| 1H | Aromatic Protons (ortho to Br) | ~7.4 |

| 1H | Aromatic Protons (ortho to NH) | ~7.2 |

| 1H | NH Proton | ~6.5 (broad singlet) |

| 1H | Methyl Protons (-OCH₃) | ~3.7 |

| 13C | Carbonyl Carbon (C=O) | ~153 |

| 13C | Aromatic Carbon (C-Br) | ~115 |

| 13C | Aromatic Carbons | ~120-138 |

| 13C | Methyl Carbon (-OCH₃) | ~52 |

The formation of this compound can also be subject to catalysis. While the reaction proceeds without a catalyst, bases such as pyridines can significantly accelerate the reaction. The catalytic mechanism is believed to involve the formation of a complex between the catalyst and the alcohol, increasing the nucleophilicity of the alcohol.

Spectroscopic and Structural Characterization of Methyl N 4 Bromophenyl Carbamate

X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in determining the precise solid-state structure of methyl N-(4-bromophenyl)carbamate.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The unit cell parameters were determined at a temperature of 296 K. researchgate.net

| Crystal Parameter | Value researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1313(3) |

| b (Å) | 8.5416(4) |

| c (Å) | 20.4597(7) |

| V (ų) | 1770.53(12) |

| Z | 8 |

This table presents the crystallographic data for this compound.

Analysis of Molecular Conformation and Dihedral Angles

The molecular structure of this compound is nearly planar. researchgate.net A key conformational feature is the twist between the benzene (B151609) ring and the carbamate (B1207046) group. The dihedral angle between the mean planes of these two groups is 9.69(12)°. researchgate.net This slight twist from perfect planarity is a notable aspect of its solid-state conformation. The bond lengths and angles within the molecule are within normal ranges and show good agreement with those of structurally related compounds like methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate. researchgate.net

| Dihedral Angle | Value (°) researchgate.net |

| Benzene Ring // Carbamate Group | 9.69(12) |

This table details the dihedral angle between the benzene ring and the carbamate group in this compound.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is stabilized by a combination of classical and non-classical hydrogen bonds, which create a well-defined three-dimensional architecture.

In the crystal structure, molecules are linked into chains by classical N-H···O hydrogen bonds. researchgate.net Specifically, the hydrogen atom of the amine group (N1-H1) forms a hydrogen bond with the carbonyl oxygen atom (O2) of a neighboring molecule related by a 2₁ symmetry axis. This interaction results in the formation of chains that propagate parallel to the direction. researchgate.net The geometric parameters of this hydrogen bond are N1-H1 = 0.73(5) Å, H1···O2 = 2.39(5) Å, N1···O2 = 3.103(3) Å, with an angle of N1-H1-O2 at 165(4)°. researchgate.net

In addition to the primary N-H···O hydrogen bonds, the structure is further stabilized by non-classical, weak C-H···O interactions. researchgate.net Molecules related by a center of inversion form dimers through these hydrogen bonds, where an aromatic carbon-hydrogen group (C4-H42) interacts with a carbonyl oxygen atom (O2) of an adjacent molecule. researchgate.net The parameters for this interaction are C4-H42 = 0.96 Å, H42···O2 = 2.59 Å, C4···O2 = 3.471(4) Å, and the C4-H42-O2 angle is 153°. researchgate.net

Comparative Crystallographic Studies with Analogous Aryl Carbamate Structures

The crystal structure of this compound has been determined to be orthorhombic, belonging to the Pbca space group. researchgate.net Its molecular geometry is nearly planar, with a slight twist between the benzene ring and the carbamate group, quantified by a dihedral angle of 9.69(12)°. researchgate.net The bond lengths and angles within the molecule are consistent with those found in structurally similar compounds, such as methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate. researchgate.net

In the crystal lattice, molecules of this compound are interconnected through a network of hydrogen bonds. A primary N—H···O hydrogen bond links molecules along the nih.gov direction, forming chains. researchgate.net Additionally, a weaker C—H···O hydrogen bond contributes to the formation of molecular dimers. researchgate.net The combination of these interactions results in the formation of hydrogen-bonded molecular planes parallel to the (010) plane. researchgate.net

Table 1: Crystallographic Data for this compound and Analogous Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | Orthorhombic | Pbca | 10.1313(3) | 8.5416(4) | 20.4597(7) | 90 | 90 | 90 | researchgate.net |

| Methyl N-(4-chlorophenyl)carbamate | Monoclinic | P2_1/c | 11.126(2) | 9.833(2) | 8.0076(16) | 90 | 99.34(3) | 90 | researchgate.net |

| Methyl N-(2-bromo-4-chlorophenyl)carbamate | Triclinic | P-1 | 4.6637(3) | 9.4598(6) | 11.9898(7) | 111.639(5) | 101.035(5) | 93.712(5) | rsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound. In the ¹H NMR spectrum of a related compound, tert-butyl (4-bromophenyl)carbamate, the aromatic protons appear as doublets at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H), with a broad singlet for the NH proton at δ 6.47 and a singlet for the tert-butyl protons at δ 1.51. researchgate.net For this compound, one would expect a similar pattern for the aromatic protons and a singlet for the methyl protons.

The ¹³C NMR spectrum of tert-butyl (4-bromophenyl)carbamate shows signals at δ 152.50 (C=O), 137.46, 131.89, 120.02, 115.43 (aromatic carbons), 80.92 (quaternary carbon of the tert-butyl group), and 28.31 (methyl carbons of the tert-butyl group). researchgate.net For this compound, the chemical shift of the methoxy carbon would be a key identifier.

Table 2: NMR Data for Analogous Aryl Carbamates

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Ref. |

| Tert-butyl (4-bromophenyl)carbamate | 7.39 (d, 2H), 7.25 (d, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 | researchgate.net |

| Tert-butyl (4-chlorophenyl)carbamate | 7.29-7.32 (d, 2H), 7.24 (d, 2H), 6.52 (bs, 1H), 1.51 (s, 9H) | 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10 | researchgate.net |

| Tert-butyl (4-nitrophenyl)carbamate | 8.19-8.16 (d, 2H), 7.54-7.51 (d, 2H), 6.89 (bs, 1H), 1.47 (s, 9H) | 152.70, 137.60, 126.30, 125.3, 113.00, 51.50, 29.10 | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the C=O stretching vibration is observed at 1676-1681 cm⁻¹. rsc.org For this compound, characteristic IR absorption bands would include the N-H stretching, C=O stretching of the carbamate group, C-N stretching, and C-O stretching vibrations. The IR spectrum of 4-bromophenyl carbamate shows characteristic peaks that can be used for comparative analysis. uni.lu

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with peaks for [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio would be observed. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the carbamate linkage. Predicted collision cross-section values can also be calculated for different adducts of the molecule. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a related bromophenyl-containing compound, the most significant contributions to the Hirshfeld surface were from H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions. A similar analysis for this compound would allow for a detailed quantification of the N—H···O, C—H···O, and other van der Waals interactions that govern its crystal packing. The percentage contributions of different contacts, such as H···H, O···H, Br···H, and C···H, can be determined from the fingerprint plots, providing a comprehensive picture of the intermolecular environment. nih.gov

Reactivity and Chemical Transformations of Methyl N 4 Bromophenyl Carbamate

Reactivity Profiles Towards Electrophilic Reagents

The reactivity of methyl N-(4-bromophenyl)carbamate towards electrophiles primarily involves two sites: the aromatic ring and the carbon-bromine bond.

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is directed by the existing substituents. The carbamate (B1207046) group is a powerful ortho, para-director, while the bromine atom is a weaker ortho, para-director. masterorganicchemistry.com Since the carbamate group is activating and the bromine is deactivating, the carbamate's directing effect dominates. masterorganicchemistry.com Given that the para position is occupied by the bromine atom, electrophilic attack is predominantly directed to the positions ortho to the carbamate group (C2 and C6).

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the aryl bromide is coupled with an organoboron species in the presence of a palladium catalyst and a base. nih.govresearchgate.net While specific studies on this compound are scarce, extensive research on analogous N-(4-bromophenyl) amides and aryl carbamates demonstrates the feasibility of this transformation. nih.govacs.org For instance, N-(4-bromophenyl)furan-2-carboxamide has been successfully coupled with various arylboronic acids using a palladium catalyst to generate biaryl structures. nih.gov Similarly, aryl O-carbamates have been shown to undergo Suzuki-Miyaura coupling, highlighting the compatibility of the carbamate functionality with these reaction conditions. acs.orgcapes.gov.br These reactions typically proceed with high efficiency and functional group tolerance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Entry | Aryl Bromide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 83 | nih.gov |

| 2 | 2-Naphthyl N,N-diethyl-O-carbamate | p-Tolylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 89 | acs.org |

| 3 | 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Pd(OAc)₂ / SPhos | TMSOK | Toluene / B(OMe)₃ | >95 | nih.gov |

Another important reaction involving an electrophilic metal center is the ortho-metalation, where a strong base like sodium diisopropylamide (NaDA) can deprotonate the aromatic ring at the position ortho to the carbamate, followed by reaction with an electrophile. nih.gov

Functional Group Interconversions and Controlled Derivatization Strategies

The functional groups of this compound can be interconverted or used to introduce new functionalities, making it a useful synthetic intermediate.

Transformations of the Carbamate Group: The carbamate moiety can undergo several key transformations.

Hydrolysis: Under basic or acidic conditions, the carbamate can be hydrolyzed to yield 4-bromoaniline (B143363). publish.csiro.au This reaction effectively demonstrates the role of the carbamate as a protecting group for the amine functionality. masterorganicchemistry.com The basic hydrolysis of aryl N-methylcarbamates often proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. rsc.org

N-Alkylation/N-Arylation: The nitrogen atom of the carbamate can be deprotonated with a strong base and subsequently alkylated. While direct N-alkylation of primary carbamates can be challenging, methods for the N-methylation of related carbamate derivatives have been developed using reagents like dimethyl carbonate or copper-catalyzed systems. nih.govrsc.org

Conversion from Isocyanate: The synthesis of this compound is often achieved through the reaction of 4-bromophenyl isocyanate with methanol. This reaction is reversible under certain conditions and represents a key interconversion between these two functional groups. nih.gov

Transformations involving the Bromo Group: The bromine atom is a versatile functional handle for derivatization.

Cross-Coupling Reactions: As discussed previously, Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are powerful methods to replace the bromine atom with a wide variety of aryl, heteroaryl, or amino groups, respectively. researchgate.netorganic-synthesis.com

Formation of Organometallic Reagents: The aryl bromide can be converted into an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium) or magnesium metal. These nucleophilic intermediates can then react with a range of electrophiles to introduce new substituents.

These strategies allow for the controlled derivatization of the molecule at either the nitrogen or the aromatic ring, enabling the synthesis of a diverse library of compounds from a single precursor.

Investigation of Regioselectivity and Stereoselectivity in Carbamate-Involving Reactions

Regioselectivity: Regioselectivity is a critical consideration in the reactions of this compound, particularly in electrophilic aromatic substitution and cross-coupling reactions.

In Electrophilic Aromatic Substitution: The regiochemical outcome is governed by the directing effects of the substituents. The -NHCOOCH₃ group is a strongly activating ortho, para-director, whereas the -Br group is a deactivating ortho, para-director. The activating nature of the carbamate group makes it the dominant directing group. Since the para-position is blocked, electrophiles are directed primarily to the C2 and C6 positions (ortho to the carbamate).

In C-N Coupling Reactions: In reactions like the Ullmann condensation or Buchwald-Hartwig amination, the carbamate nitrogen acts as the nucleophile. In cases where the aromatic partner has multiple potential reaction sites, regioselectivity is influenced by steric hindrance and electronic factors. For instance, studies on the copper-catalyzed coupling of primary carbamates with poly-iodinated arenes have shown that the reaction occurs with high regioselectivity at the least sterically hindered and most electronically favorable position. rsc.org

Stereoselectivity: The molecule this compound itself is achiral. Stereoselectivity becomes a relevant concept under specific circumstances.

Rotational Isomers (Rotamers): The partial double bond character of the C-N bond in the carbamate group restricts free rotation, leading to the possible existence of syn and anti conformers (rotamers). These isomers can have different reactivities and can interconvert, although the energy barrier for rotation is typically low.

Introduction of Chirality: Stereoselective reactions can occur if a new chiral center is created during a reaction. This typically requires the use of chiral reagents, catalysts, or auxiliaries. For example, if the molecule were to undergo an asymmetric dihydroxylation on the aromatic ring or if a chiral group were introduced via one of the derivatization strategies, diastereomeric products could be formed. While no specific studies on asymmetric reactions involving this compound were identified, the principles of stereoselective synthesis are broadly applicable. For example, the ring closure of stereoisomeric β-bromo carbamates has been used to synthesize stereodefined 2-oxazolidinones, demonstrating how the stereochemistry of a precursor can direct the outcome of a reaction. lookchem.com

Computational Chemistry and Theoretical Investigations of Methyl N 4 Bromophenyl Carbamate

Quantum Chemical Calculation Methodologies (DFT, HF, PM3)

A variety of quantum chemical calculation methodologies are employed to investigate the properties of methyl N-(4-bromophenyl)carbamate. Among the most common are Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods like PM3. DFT methods, particularly with hybrid functionals like B3LYP, are often favored for their balance of accuracy and computational cost in predicting molecular structures, vibrational frequencies, and electronic properties. nih.gov The choice of basis set, such as 6-311G**, is crucial for obtaining reliable results. semanticscholar.org

Computational Geometry Optimization and Conformational Landscape Analysis

Computational geometry optimization is a fundamental step in theoretical studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Experimental data from X-ray crystallography reveals that the molecule is nearly planar, with a slight twist between the benzene (B151609) ring and the carbamate (B1207046) group. researchgate.net Specifically, the mean planes of these two groups are twisted by an angle of 9.69(12)°. researchgate.net Computational methods can be used to model this and other possible conformations, providing insight into the molecule's flexibility and the energy barriers between different rotamers. The study of related carbamates has shown that the barrier to rotation around the C-N bond is a key feature, influenced by both steric and electronic effects. acs.org

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1313(3) |

| b (Å) | 8.5416(4) |

| c (Å) | 20.4597(7) |

| V (ų) | 1770.53(12) |

| Z | 8 |

| Data from Karczmarzyk et al. (2017) researchgate.net |

Electronic Structure Analysis, Including HOMO-LUMO Energy Gaps

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Theoretical calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the presence of the bromine atom and the carbamate group will influence the energies and distributions of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intermolecular and intramolecular interactions. It provides a picture of the bonding in terms of localized orbitals, which can reveal important details about resonance and hyperconjugation effects.

In this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into the carbonyl group and the phenyl ring, which is characteristic of the amide resonance in carbamates. acs.org This resonance contributes to the planarity of the carbamate group and influences the rotational barrier around the N-C(O) bond. acs.org The analysis can also shed light on the nature of the C-Br bond and any interactions involving the bromine atom.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl group, indicating these are sites prone to electrophilic attack. tci-thaijo.org Conversely, positive potential (blue regions) would be expected around the N-H proton and potentially on the carbon atoms of the phenyl ring, suggesting sites for nucleophilic attack. tci-thaijo.org The bromine atom would also influence the electrostatic potential distribution.

Theoretical Vibrational Frequency Analysis and Correlation with Experimental Data

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions.

For this compound, computational methods like DFT can be used to calculate the vibrational spectrum. researchgate.net These calculated frequencies are often scaled to better match the experimental data, accounting for the approximations inherent in the theoretical methods. researchgate.net A strong correlation between the theoretical and experimental spectra provides confidence in the accuracy of the optimized molecular geometry and the vibrational assignments.

Mechanistic Insights and Reaction Pathway Predictions via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of different reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction.

For reactions involving this compound, such as its hydrolysis or its formation, computational studies can provide detailed mechanistic insights. For instance, in the hydrolysis of related carbamates, computational studies have helped to distinguish between different possible mechanisms, such as an elimination-conjugate base (E1cB) mechanism. researchgate.net Similarly, the synthesis of carbamates can be modeled to understand the role of catalysts and to optimize reaction conditions. mdpi.com

Advanced Materials Science Applications of Methyl N 4 Bromophenyl Carbamate and Its Derivatives

Role as Fundamental Building Blocks in Organic Synthesis

Methyl N-(4-bromophenyl)carbamate serves as a crucial intermediate and building block in a variety of organic synthesis applications. The presence of the bromo-substituent on the phenyl ring allows for a range of synthetic transformations, most notably cross-coupling reactions. For instance, the tert-butyl protected analogue, N-(tert-butoxycarbonyl)-4-bromoaniline, is an ideal substrate for Suzuki coupling reactions, facilitating the formation of biaryls by reacting with pyridine (B92270) or 3-benzaldehyde boronic acids. chemdad.com This reactivity is fundamental in constructing more complex molecular architectures.

The carbamate (B1207046) functional group itself provides both stability and reactivity. acs.org It is chemically robust and can enhance a molecule's ability to permeate cell membranes. acs.orgnih.gov The carbamate moiety can be synthesized through several methods, including the reaction of 4-bromophenyl isocyanate with methanol. researchgate.net A notable synthesis of methyl carbamates involves a modified Hofmann rearrangement of aromatic amides, which is an operationally simple and cost-effective method. nih.gov This process utilizes a KF/Al2O3 solid-supported base, where the basicity originates from the formation of KOH during the preparation of the support material. nih.gov Under these basic conditions, hypochlorite (B82951) reacts with the amide to form an N-chloroamide, which then rearranges to an isocyanate. In the presence of methanol, the isocyanate is swiftly converted to the corresponding methyl carbamate. nih.gov

The versatility of carbamates as protecting groups for amines is also a significant aspect of their role in organic synthesis. acs.orgnih.gov The tert-butoxycarbonyl (Boc) group, for example, is a commonly used protecting group for anilines, such as in tert-butyl N-(4-bromophenyl)carbamate. chemdad.comnih.govtcichemicals.com This protection strategy is essential in multi-step syntheses to prevent unwanted side reactions of the amine group while other parts of the molecule are being modified. chemdad.com

Furthermore, metal carbamates are being explored as reactive precursors for the synthesis of metal-organic frameworks (MOFs). rsc.org Their high reactivity, stemming from the release of carbon dioxide and an amine upon reaction with protic species like polycarboxylic linkers, allows for the formation of MOFs under mild conditions, including room temperature. rsc.org

Application in Polymer Chemistry and Functional Organic Materials

The carbamate functional group is integral to the chemical and paint industries, where its derivatives serve as starting materials, intermediates, and solvents. acs.orgnih.gov Methyl carbamate, a related compound, is a reactive intermediate in the polymer industry. wikipedia.org It is used in the manufacturing of dimethylol methyl carbamate-based resins, which are applied as durable-press finishes to polyester-cotton blend fabrics. wikipedia.org

Precursors for Organic Photovoltaic Materials

In the field of organic photovoltaics, donor-acceptor small molecules are of significant interest. The donor fragment is critical in defining the properties of these materials. Triarylamino derivatives, which can be synthesized from precursors like tert-butyl bis(4-bromophenyl)carbamate, are desirable for use as organic sensitizers. mdpi.com The synthesis of new and effective donor blocks is a key area of research for developing novel photovoltaic materials for applications such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com

The Suzuki cross-coupling reaction is a powerful tool for creating these complex donor building blocks. For example, tert-butyl bis(4-bromophenyl)carbamate can be reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst to produce tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.com This intermediate can then be deprotected to yield the desired triarylamine. mdpi.com The optimization of such synthetic routes is crucial for the efficient production of these advanced materials. mdpi.com

Principles of Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound lends itself to forming ordered structures through non-covalent interactions, a key principle of supramolecular chemistry. The molecule is nearly planar, with a slight twist between the benzene (B151609) ring and the carbamate group. researchgate.net This planarity, combined with the presence of hydrogen bond donors (N-H) and acceptors (C=O), facilitates the formation of extended hydrogen-bonded networks. researchgate.net

Design and Construction of Hydrogen-Bonded Architectures

In the crystalline state, molecules of this compound are linked by N-H···O hydrogen bonds, forming chains that run parallel to a specific crystallographic direction. researchgate.net These chains are further organized into planes through additional, weaker C-H···O hydrogen bonds. researchgate.net This self-assembly into well-defined architectures is a direct consequence of the molecule's inherent chemical features. The specific parameters of these hydrogen bonds, such as bond lengths and angles, have been determined through crystallographic studies. researchgate.net

The table below summarizes the key hydrogen bonding interactions observed in the crystal structure of this compound. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N1—H1···O2 | 0.73(5) | 2.39(5) | 3.103(3) | 165(4) | 1/2+x, 1/2-y, -z |

| C4—H42···O2 | 0.96 | 2.59 | 3.471(4) | 153 | 1-x, 1-y, -z |

Data sourced from Karczmarzyk et al. (2017) researchgate.net

This ability to form predictable hydrogen-bonded structures is a fundamental aspect of designing and constructing more complex supramolecular assemblies. Similar hydrogen bonding patterns are observed in related structures like methyl N-(4-chlorophenyl)carbamate and phenyl N-phenylcarbamate, where intermolecular N-H···O hydrogen bonds lead to the formation of one-dimensional polymeric chains. nih.govnih.gov

Utility in Catalysis and Rational Ligand Design Based on Carbamate Scaffolds

The carbamate scaffold is a versatile platform in the rational design of molecules with specific functions, including catalysis and enzyme inhibition. nih.govnih.gov The ability of the carbamate group to participate in hydrogen bonding and to impose conformational constraints makes it a valuable component in designing ligands that can interact with the active sites of enzymes. acs.org

In the context of catalysis, carbamates can be used to create ligands for metal catalysts. The electronic properties of the carbamate can be tuned by modifying the substituents on the nitrogen and oxygen atoms, which in turn can influence the catalytic activity of the metal center. acs.org

A notable application of carbamate-containing molecules is in the design of enzyme inhibitors. For example, carbamate-based compounds have been developed as inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The rational design of these inhibitors involves positioning the carbamate group to interact with key residues in the enzyme's active site. nih.gov Molecular docking studies are often employed to understand and predict these interactions, guiding the synthesis of more potent and selective inhibitors. nih.gov

Furthermore, recent research has demonstrated the use of magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, to produce N-methyl amines. organic-chemistry.org This method offers a sustainable alternative to traditional methylation techniques and highlights the evolving utility of the carbamate group in synthetic and catalytic processes. organic-chemistry.org

Synthesis and Exploration of Methyl N 4 Bromophenyl Carbamate Analogues and Derivatives

Systematic Structural Modifications on the 4-Bromophenyl Moiety

The aromatic ring of methyl N-(4-bromophenyl)carbamate serves as a versatile scaffold for introducing a range of substituents, thereby modulating the molecule's electronic and steric properties.

The bromo-substituent at the para-position of the phenyl ring can be readily replaced with other halogens or a nitro group to study the impact of different electron-withdrawing groups. The synthesis of these analogues typically involves the reaction of the corresponding substituted aniline (B41778) with methyl chloroformate.

A general synthetic approach involves the reaction of a 4-substituted aniline with methyl chloroformate in the presence of a base like pyridine (B92270). This method is applicable for the synthesis of chloro, fluoro, and iodo analogues. For instance, the synthesis of methyl N-(4-nitrophenyl)carbamate is a common transformation. nih.gov While specific reaction conditions may vary, the fundamental transformation remains the reaction of the corresponding 4-substituted aniline with an appropriate chloroformate.

The introduction of these substituents significantly alters the electronic nature of the phenyl ring, which can be observed through various spectroscopic and analytical techniques. The table below summarizes the common analogues in this category.

| Substituent at 4-position | Compound Name | Molecular Formula |

| -Cl | Methyl N-(4-chlorophenyl)carbamate | C₈H₈ClNO₂ |

| -F | Methyl N-(4-fluorophenyl)carbamate | C₈H₈FNO₂ |

| -I | Methyl N-(4-iodophenyl)carbamate | C₈H₈INO₂ |

| -NO₂ | Methyl N-(4-nitrophenyl)carbamate | C₈H₈N₂O₄ |

To investigate the effects of electron-donating groups, various alkyl and alkoxy substituents have been introduced at the 4-position of the phenyl ring. The synthesis of these derivatives generally follows a similar pathway to the halogenated and nitro-substituted analogues, starting from the corresponding 4-alkyl or 4-alkoxy aniline.

For example, the synthesis of methyl N-(p-tolyl)carbamate and methyl N-(4-methoxyphenyl)carbamate can be achieved by reacting 4-methylaniline (p-toluidine) and p-anisidine, respectively, with methyl chloroformate. epa.gov These reactions are often carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct. The introduction of these groups can influence the molecule's lipophilicity and steric bulk.

The table below showcases some of the synthesized analogues with alkyl and alkoxy variations.

| Substituent at 4-position | Compound Name | Molecular Formula |

| -CH₃ | Methyl N-(p-tolyl)carbamate | C₉H₁₁NO₂ |

| -CH₂CH₃ | Methyl N-(4-ethylphenyl)carbamate | C₁₀H₁₃NO₂ |

| -OCH₃ | Methyl N-(4-methoxyphenyl)carbamate | C₉H₁₁NO₃ |

| -OCH₂CH₃ | Methyl N-(4-ethoxyphenyl)carbamate | C₁₀H₁₃NO₃ |

Chemical Alterations at the Carbamate (B1207046) Nitrogen Atom

Modifications at the nitrogen atom of the carbamate linkage provide another avenue for creating structural diversity and probing the role of the N-H group.

One-pot synthesis methods have been developed for N-alkyl carbamates starting from primary amines, carbon dioxide, and an alkyl halide. nih.gov This approach avoids the isolation of the intermediate carbamate, streamlining the synthetic process. nih.gov The direct N-alkylation of the carbamate intermediate is facilitated by a base like cesium carbonate. nih.gov

Deuterium (B1214612) labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. researchgate.netresearchgate.net In the context of this compound, deuterium can be strategically incorporated at various positions, such as the N-H proton or on the methyl group.

The synthesis of a deuterated analogue would involve using a deuterated starting material, for example, deuterated methyl chloroformate or a deuterated 4-bromoaniline (B143363). These labeled compounds are invaluable in kinetic isotope effect studies, which can provide insight into the rate-determining steps of chemical reactions or metabolic pathways.

Modifications of the Methyl Ester Group

The ester portion of the carbamate is another key site for structural modification. Replacing the methyl group with other alkyl or aryl groups can significantly influence the compound's properties.

The synthesis of different alkyl N-(4-bromophenyl)carbamates can be achieved by reacting 4-bromoaniline with the corresponding alkyl chloroformate. For instance, reacting 4-bromoaniline with ethyl chloroformate or propyl chloroformate would yield ethyl N-(4-bromophenyl)carbamate and propyl N-(4-bromophenyl)carbamate, respectively. This method allows for the preparation of a homologous series of N-(4-bromophenyl)carbamates with varying alkyl chain lengths. researchgate.net

A variety of N-alkyl-O-alkyl carbamates can be prepared using a three-step method starting from alcohols and carbonyl-di-imidazole (CDI). rsc.orgresearchgate.net This method involves the formation of a carbamoyl-imidazole intermediate, which is then converted to a more reactive imidazolium (B1220033) salt before reacting with an amine to yield the final carbamate. rsc.orgresearchgate.net

The table below lists some derivatives resulting from the modification of the methyl ester group.

| Ester Group | Compound Name | Molecular Formula |

| -CH₂CH₃ | Ethyl N-(4-bromophenyl)carbamate | C₉H₁₀BrNO₂ |

| -CH₂CH₂CH₃ | Propyl N-(4-bromophenyl)carbamate | C₁₀H₁₂BrNO₂ |

| -CH(CH₃)₂ | Isopropyl N-(4-bromophenyl)carbamate | C₁₀H₁₂BrNO₂ |

| -C(CH₃)₃ | tert-Butyl N-(4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ |

Synthesis of Hybrid Molecules Incorporating the Carbamate Functional Unit

The carbamate moiety, a stable and versatile functional group, serves as a valuable linker and pharmacophore in the design of complex hybrid molecules. nih.gov Its ability to form hydrogen bonds and impose conformational constraints makes it an attractive component for creating derivatives with tailored biological and chemical properties. acs.org The synthesis of such hybrids often involves coupling carbamate-containing precursors with other bioactive scaffolds, leading to novel chemical entities with potentially enhanced or synergistic activities. Methodologies for carbamate synthesis are diverse, ranging from classical reactions involving phosgene (B1210022) or isocyanates to modern, greener alternatives utilizing carbon dioxide or activated carbonates. nih.gov

Carbamate-Coumarin Conjugates and Their Synthesis

The fusion of carbamate and coumarin (B35378) scaffolds has yielded a variety of hybrid molecules with significant chemical and biological interest. Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds known for their diverse pharmacological properties. The synthesis of carbamate-coumarin conjugates can be achieved through several synthetic routes, primarily by forming the carbamate on a pre-existing coumarin ring or by constructing the coumarin ring from a carbamate-bearing precursor.

One direct approach involves the condensation of hydroxy-substituted carbamates with reagents that facilitate coumarin ring formation. For instance, methyl (3-hydroxyphenyl)carbamate can be condensed with β-ketoesters like ethyl acetoacetate (B1235776) or ethyl benzoylacetate in the presence of concentrated sulfuric acid. This Pechmann condensation reaction yields the corresponding methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates, where the substituent at the 4-position of the coumarin ring is determined by the choice of the β-ketoester (e.g., methyl or phenyl). researchgate.net

Another strategy involves a three-component reaction. An efficient synthesis of coumarin-3-carbamides has been developed using a reaction between 2-hydroxybenzaldehydes, aliphatic amines, and diethyl malonate, catalyzed by Ni-NiO nanoparticles in ethanol. researchgate.net This method allows for the construction of the coumarin ring and the concurrent formation of a carbamide (a structure closely related to carbamates) at the 3-position.

Furthermore, click chemistry has been employed to link carbamate-functionalized molecules to coumarin scaffolds. This often involves the synthesis of an azido-coumarin, which can then be reacted with a terminal alkyne attached to a carbamate-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker. nih.gov This modular approach allows for the combination of diverse molecular fragments.

Table 1: Synthesis of Representative Carbamate-Coumarin Conjugates

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl (3-hydroxyphenyl)carbamate, Ethyl acetoacetate | Concentrated H₂SO₄, Room Temperature | Methyl (4-methyl-2-oxo-2H-chromen-7-yl)carbamate | researchgate.net |

| Methyl (3-hydroxyphenyl)carbamate, Ethyl benzoylacetate | Concentrated H₂SO₄, Room Temperature | Methyl (4-phenyl-2-oxo-2H-chromen-7-yl)carbamate | researchgate.net |

| 6-Azidocoumarin, N-propargylated anilines | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH:H₂O | Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | nih.gov |

Derivatization to Carbamate-Hydrazinylidene Acetate (B1210297) Structures

The synthesis of hybrid molecules containing both a carbamate and a hydrazinylidene acetate moiety represents a sophisticated derivatization strategy. These structures combine the features of carbamates with the reactive and coordination capabilities of the hydrazone group. The synthesis typically involves a multi-step process where a carbamate-containing molecule is functionalized with a reactive group that can subsequently be condensed with a hydrazine (B178648) derivative.

A key intermediate in this type of synthesis is a carbamate-functionalized keto-acetate. An example is the formation of methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}-2-oxo-acetate. researchgate.net This molecule is synthesized from a carbamate-coumarin precursor, specifically from 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetic acid, which is esterified with methanol. The α-methylene group of the resulting acetate can then be oxidized using selenium dioxide to yield the desired 2-oxo-acetate (a keto-acetate). researchgate.net

This carbamate-coumarin keto-acetate serves as a precursor for further derivatization. The ketone functionality is highly reactive towards nucleophiles like hydrazines. The reaction of such a keto-acetate with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, would lead to a condensation reaction, replacing the ketone oxygen with a hydrazinylidene group (=N-NHR), thus forming the target carbamate-hydrazinylidene acetate structure. This condensation is a standard method for forming hydrazones from ketones.

In a related context, the synthesis of this compound itself was an unexpected outcome during a reaction intended to produce 1-cyanoacetyl-4-(4-bromophenyl)semicarbazide from cyanoacetic acid hydrazide and 4-bromophenyl isocyanate in methanol. researchgate.netresearchgate.net This highlights the reactivity of isocyanate precursors with both hydrazides and alcohols, suggesting that careful control of reaction conditions is necessary to direct the pathway towards the desired hybrid structure. The hydrazide moiety is a key component for forming hydrazinylidene structures. ajgreenchem.com

Table 2: Key Reactions in the Synthesis of Carbamate-Hydrazinylidene Acetate Precursors

| Precursor | Reagents and Conditions | Intermediate Product | Reference |

|---|---|---|---|

| 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetic acid | Methanol, TsOH | Methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetate | researchgate.net |

| Methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetate | Selenium dioxide | Methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}-2-oxo-acetate | researchgate.net |

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

The future of synthesizing methyl N-(4-bromophenyl)carbamate and related compounds is increasingly focused on green chemistry principles. Research is geared towards developing methods that are not only efficient but also minimize environmental impact. A significant area of exploration involves replacing traditional, hazardous reagents with more benign alternatives. For instance, the use of carbon dioxide as a renewable C1 source for carbamate (B1207046) formation presents an attractive alternative to conventional phosgene-based methodologies smolecule.com.

| Synthesis Strategy | Description | Key Advantages | Reference |

| CO₂ Utilization | Using carbon dioxide as a renewable one-carbon source to form the carbamate linkage. | Reduces reliance on hazardous reagents like phosgene (B1210022); utilizes a greenhouse gas. | smolecule.com |

| Mild Rearrangements | Employing reactions like the Hofmann rearrangement with modern reagents that function under gentle conditions. | Avoids harsh reaction conditions, potentially reducing side products and energy consumption. | acs.org |

| Catalytic Approaches | Development of efficient catalysts to facilitate carbamate formation with high atom economy. | Increases reaction speed and efficiency, often allowing for lower temperatures and pressures. | smolecule.com |

| Flow Chemistry | Performing synthesis in continuous flow reactors instead of batch processes. | Offers better control over reaction parameters, improved safety, and easier scalability. | smolecule.com |

Pursuit of Deeper Mechanistic Understanding in Complex Reaction Systems

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research will likely focus on elucidating the intricate details of its formation and subsequent reactions. Detailed structural analysis provides a crucial foundation for this understanding.

Crystallographic studies have revealed that the molecule of this compound is nearly planar, with the benzene (B151609) ring and carbamate group being slightly twisted relative to each other researchgate.net. The crystal structure is stabilized by intermolecular hydrogen bonds (N—H⋯O), which link molecules into chains researchgate.net. Additionally, weaker C—H⋯O interactions create dimers, which combine to form molecular planes researchgate.net. This precise structural information is invaluable for understanding the compound's reactivity and intermolecular interactions. By serving as a model compound, it aids in the broader study of reaction mechanisms involving carbamates smolecule.com. Future work could involve kinetic studies and the use of advanced spectroscopic techniques to probe transition states and reactive intermediates in reactions where this carbamate is a key component.

Advancements in Computational Studies for Predictive Modeling and Rational Design

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental work. For this compound and its analogues, advancements in computational modeling offer the potential to accelerate research and development significantly. Density Functional Theory (DFT) calculations, for example, can provide a detailed understanding of reaction pathways and the role of catalysts in carbamate synthesis mdpi.com. Such studies can elucidate how a catalyst stabilizes intermediates and reduces activation energy barriers, insights that are often difficult to obtain through experimental means alone mdpi.com.

The predictive power of these models relies on accurate foundational data. The experimental crystal structure data for this compound provides a critical benchmark for validating and refining computational models researchgate.net. By comparing theoretical predictions with experimental data for this compound and its close analogues, such as the chloro- and nitro- derivatives, researchers can build more robust and accurate predictive models researchgate.netnih.govnih.gov. These validated models can then be used for the rational design of new analogues with specific electronic or steric properties for targeted applications.

| Compound | Formula | Crystal System | V (ų) | Dihedral Angle (Ring vs. Side Chain) | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₈BrNO₂ | Orthorhombic | 1770.53 | 9.69° | researchgate.net |

| methyl N-(4-chlorophenyl)carbamate | C₈H₈ClNO₂ | Monoclinic | 864.5 | 8.79° | nih.gov |

| methyl N-(4-nitrophenyl)carbamate | C₈H₈N₂O₄ | Triclinic | 434.04 | 6.2° | nih.gov |

Expansion into Novel Materials Applications Beyond Current Scope

While this compound is often used as an intermediate in the synthesis of pharmaceuticals and potential agrochemicals, its structural features suggest possibilities in the realm of materials science smolecule.com. The pursuit of novel applications will involve leveraging the phenyl-carbamate scaffold to create materials with unique optical, electronic, or self-assembly properties.

An intriguing direction is inspired by related compounds. For instance, certain 4-nitrophenyl derivatives are investigated in the field of crystal engineering for the design of nonlinear optical (NLO) materials researchgate.net. This suggests that by modifying the electronic properties of the phenyl ring on the this compound core, it may be possible to develop new NLO materials. Furthermore, the hydrogen bonding capabilities observed in its crystal structure could be exploited for the rational design of supramolecular assemblies and liquid crystals researchgate.net. The compound was also initially prepared during a study aimed at creating novel semicarbazide derivatives with potential antimicrobial properties, indicating a continuing path for discovering new bioactive materials researchgate.net.

Strategic Design and Synthesis of Advanced Analogues for Targeted Academic Research Objectives

The chemical structure of this compound serves as a versatile platform for the strategic design and synthesis of more complex molecules for specific academic research. The bromine atom on the phenyl ring is particularly useful as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling mdpi.commdpi.com. This allows for the straightforward introduction of a wide variety of substituents, leading to the creation of libraries of advanced analogues.

This strategy is actively used to develop compounds for specific biological targets. For example, the core structure has been incorporated into N-(4-bromophenyl)furan-2-carboxamide analogues designed to have antibacterial activities mdpi.com. Similarly, related carbamate structures are central to the synthesis of novel 1,3,4-oxadiazole analogues investigated for their anticancer properties and molecules designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govmdpi.com. Future research will undoubtedly continue to exploit this synthetic versatility to build sophisticated molecules aimed at probing biological systems and discovering new therapeutic agents.

Q & A

Basic: What are the common synthetic routes for methyl N-(4-bromophenyl)carbamate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via carbamate formation using methyl chloroformate and 4-bromoaniline. Key steps include:

- Nucleophilic substitution : 4-Bromoaniline reacts with methyl chloroformate in a polar aprotic solvent (e.g., THF) under inert conditions.

- Temperature control : Maintaining 0–5°C minimizes side reactions like hydrolysis .

- Catalysts : Triethylamine is often used to neutralize HCl, driving the reaction forward.

Yield optimization requires stoichiometric precision (1:1.2 molar ratio of aniline to chloroformate) and post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm, methyl carbamate at δ 3.7 ppm) .

- FTIR : Key peaks include N-H stretch (~3320 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 244 (C₈H₈BrNO₂⁺) and fragments like [BrC₆H₄NH]⁺ (m/z 171) validate the structure .